1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Overview
Description
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an adamantyl group, a fluorophenyl group, and a piperazine ring. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the adamantyl ethoxy intermediate, followed by the introduction of the fluorophenyl piperazine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include adamantane, ethylene oxide, and 2-fluorophenylpiperazine.
Chemical Reactions Analysis
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The fluorophenyl group can participate in π-π interactions, enhancing the compound’s stability and activity. The piperazine ring can act as a flexible linker, allowing the compound to adopt different conformations and interact with various targets.
Comparison with Similar Compounds
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride can be compared with other similar compounds, such as:
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride: The presence of a methyl group can influence the compound’s solubility and stability.
1-[2-(1-Adamantyl)ethoxy]-3-[4-(2-nitrophenyl)piperazin-1-yl]propan-2-ol;hydrochloride: The nitrophenyl group can introduce additional reactivity, making the compound suitable for different applications.
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37FN2O2.ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;/h1-4,19-22,29H,5-18H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCLVAHZFZCJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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